
6-Chloro-1,4,8,11-tetrathiacyclotetradecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1,4,8,11-tetrathiacyclotetradecane is a macrocyclic compound that belongs to the class of tetrathia macrocycles These compounds are characterized by their large ring structures containing sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,4,8,11-tetrathiacyclotetradecane typically involves the chlorination of 1,4,8,11-tetrathiacyclotetradecan-6-ol. This reaction is carried out in a chloroform solution, where the compound is slowly converted to its chlorinated form until equilibrium is reached . Another method involves the use of 3,7-dithianonane-1,9-dithiol and 1,3-dibromopropane, which undergoes a cyclization reaction to form the desired macrocycle .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
6-Chloro-1,4,8,11-tetrathiacyclotetradecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Complexation Reactions: The sulfur atoms in the macrocycle can form complexes with metal ions, such as rhodium and ruthenium.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Complexation Reactions: Metal salts like RhCl3 are used in the presence of solvents like methanol.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.
Complexation Reactions: Metal complexes with varying coordination geometries depending on the metal ion and reaction conditions.
科学的研究の応用
6-Chloro-1,4,8,11-tetrathiacyclotetradecane has several applications in scientific research:
Chemistry: Used in the synthesis of metal complexes for studying coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
作用機序
The mechanism of action of 6-Chloro-1,4,8,11-tetrathiacyclotetradecane primarily involves its ability to form stable complexes with metal ions. The sulfur atoms in the macrocycle coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This property is particularly useful in catalysis and metal ion extraction .
類似化合物との比較
Similar Compounds
1,4,8,11-Tetrathiacyclotetradecane: The parent compound without the chlorine atom.
5-Chloromethyl-1,4,7,10-tetrathiacyclotridecane: A similar compound with a different ring size and chlorine position.
Uniqueness
6-Chloro-1,4,8,11-tetrathiacyclotetradecane is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its non-chlorinated counterpart. This makes it valuable for specific applications where the chlorine atom plays a crucial role in the compound’s behavior and interactions .
特性
CAS番号 |
91375-67-6 |
|---|---|
分子式 |
C10H19ClS4 |
分子量 |
303.0 g/mol |
IUPAC名 |
6-chloro-1,4,8,11-tetrathiacyclotetradecane |
InChI |
InChI=1S/C10H19ClS4/c11-10-8-14-6-4-12-2-1-3-13-5-7-15-9-10/h10H,1-9H2 |
InChIキー |
JTRPMGICKWOEHJ-UHFFFAOYSA-N |
正規SMILES |
C1CSCCSCC(CSCCSC1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-1,3-thiazole-2-carbonitrile](/img/structure/B14368646.png)
![2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane](/img/structure/B14368649.png)
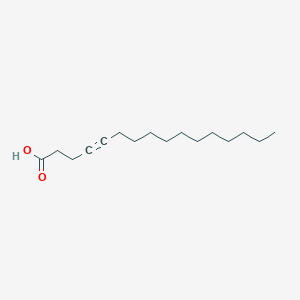
![Triphenyl[(trimethylsilyl)methyl]arsanium chloride](/img/structure/B14368682.png)

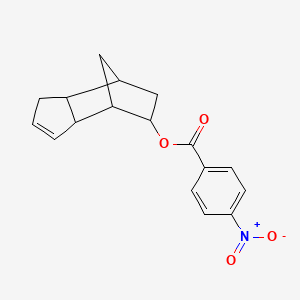
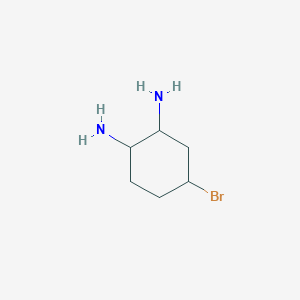
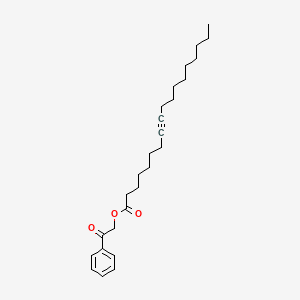
![1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B14368704.png)

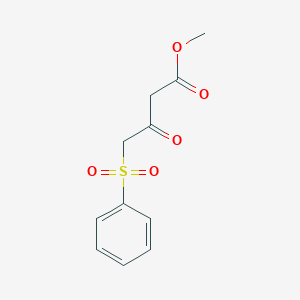
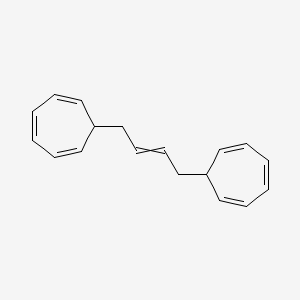
![1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14368721.png)
![2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14368724.png)
